molecular formula C16H20ClNO3 B5750113 ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate

ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate

Cat. No. B5750113
M. Wt: 309.79 g/mol
InChI Key: SKPLLRZCCWJWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that is commonly used in scientific research. It is a psychoactive drug that has been found to have anxiolytic, sedative, and hypnotic effects. Etizolam was first synthesized in 1972 by a team of researchers at the pharmaceutical company Hoffmann-La Roche. Since then, it has been widely studied for its potential therapeutic uses and its mechanism of action.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that is involved in the regulation of anxiety and sleep. ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate enhances the activity of GABA by binding to specific sites on the receptor, which leads to an increase in the inhibitory effects of the neurotransmitter.
Biochemical and Physiological Effects:
ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation and sleep. It also has muscle relaxant properties and has been found to reduce the severity of muscle spasms. In addition, it has been shown to have anticonvulsant effects and can be used to treat seizures.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a potent drug that has well-established effects on the GABA receptor. It is also readily available and relatively inexpensive. However, there are also limitations to its use. It has a short half-life, which means that its effects are relatively short-lived. In addition, it can be difficult to control the dosage and the timing of administration.

Future Directions

There are several future directions for research on ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new analogs that have improved therapeutic properties. Another area of interest is the study of the long-term effects of ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate use, particularly in relation to addiction and withdrawal. Finally, there is a need for further research on the mechanism of action of ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate and its effects on the GABA receptor.

Synthesis Methods

The synthesis of ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate involves several steps. The starting material is ethyl 4-piperidinecarboxylate, which is reacted with 2-chloro-4-methylbenzoyl chloride to form the intermediate 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylic acid ethyl ester. This intermediate is then reduced using lithium aluminum hydride to yield ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic uses. It has been found to be effective in treating anxiety disorders, insomnia, and other sleep-related disorders. It has also been used as a muscle relaxant and as a treatment for alcohol withdrawal syndrome. In addition, it has been studied for its potential use in treating depression and post-traumatic stress disorder.

properties

IUPAC Name

ethyl 1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-3-21-16(20)12-6-8-18(9-7-12)15(19)13-5-4-11(2)10-14(13)17/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLLRZCCWJWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.